methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, or 4-fluorophenylpyrazole-5-carboxylic acid methyl ester, is a synthetic compound used in scientific research for a variety of purposes. It is a white crystal powder that is soluble in organic solvents, such as ethanol and methanol. This compound has a melting point of around 100°C and a boiling point of around 200°C. It has a molecular weight of 261.3 g/mol and a molecular formula of C13H12FN3O2.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Heterocyclic Compound Development
Research highlights the significance of pyrazole derivatives, like the compound of interest, as crucial scaffolds in the synthesis of various heterocyclic compounds. These compounds are instrumental in developing new drugs and materials due to their diverse biological activities and functional properties. Studies have focused on innovative synthetic methods and the biological applications of these derivatives, including their role in anticancer, anti-inflammatory, and antimicrobial activities (Gomaa & Ali, 2020).
Pharmacological Potential
Anticancer Agents
The Knoevenagel condensation reaction, utilized in synthesizing various pharmacophores, underscores the potential of pyrazole derivatives in developing novel anticancer agents. These derivatives exhibit significant activity across a range of targets, including DNA, microtubules, and various enzymes and receptors, highlighting their therapeutic potential (Tokala, Bora, & Shankaraiah, 2022).
Chemical Analysis and Environmental Applications
Chemosensors
Research into 4-methyl-2,6-diformylphenol derivatives, which share structural similarities with the compound , demonstrates their utility in developing chemosensors for detecting metal ions, anions, and neutral molecules. This application is crucial for environmental monitoring, food safety, and medical diagnostics, showcasing the versatility of pyrazole derivatives in analytical chemistry (Roy, 2021).
Biopolymer Research
Xylan Derivatives
The modification of xylan, a natural polymer, through chemical reactions involving heterocyclic compounds similar to methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, reveals the application potential of these compounds in creating new materials. Such modifications can lead to the development of biopolymers with specific, desirable properties, useful in various industries including pharmaceuticals, food, and materials science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
properties
IUPAC Name |
methyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPSWPMBRSTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188357 | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
121716-19-6 | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121716-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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